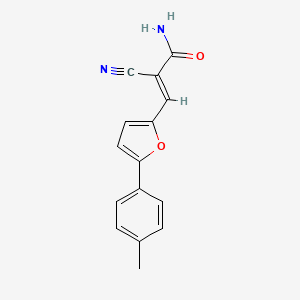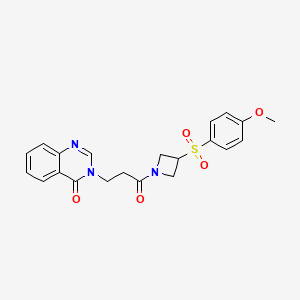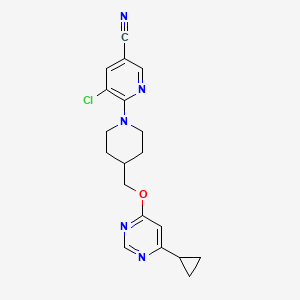
N-(2-hydroxycyclobutyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
N-(2-hydroxycyclobutyl)pyridine-4-carboxamide and its derivatives have been explored for their synthesis methodologies and potential antimicrobial activities. For instance, compounds with structural similarities have demonstrated significant antibacterial and antifungal properties, showing potential as lead compounds for the development of new antimicrobial agents. These synthesized compounds have been compared with standard drugs, exhibiting comparable or even superior efficacy in inhibiting bacterial or fungal strains (Zhuravel et al., 2005).
Photocatalytic Degradation and Environmental Applications
Research has also focused on the photocatalytic degradation of harmful chemicals in water, where compounds structurally related to this compound have been used. These studies provide insights into the degradation pathways of noxious chemicals, highlighting the potential environmental applications of this compound derivatives in purifying water sources from contaminants (Maillard-Dupuy et al., 1994).
Antitumor and Antimicrobial Activities
The use of enaminones derived from this compound in synthesizing substituted pyrazoles has shown promising results in antitumor and antimicrobial activities. These derivatives have been evaluated for their effects against human cancer cell lines, demonstrating potential as therapeutic agents. Furthermore, some of these compounds have displayed significant antimicrobial activities, suggesting their utility in combating microbial infections (Riyadh, 2011).
Anti-Inflammatory Applications
Derivatives of this compound have been studied for their anti-inflammatory properties. These compounds have been investigated in the context of treatments for conditions such as adjuvant-induced arthritis, demonstrating the therapeutic potential of these chemical structures in managing inflammation and related diseases (Rajeswaran & Srikrishnan, 2008).
Antioxidant Properties
The exploration of substituted ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives, which share a core structure with this compound, for their antioxidant properties has revealed promising results. These compounds have been evaluated through various assays, showing significant antioxidant activity. This research opens the door for the development of novel antioxidant agents based on this compound derivatives (Asha et al., 2009).
Mécanisme D'action
Target of Action
The primary target of N-(2-hydroxycyclobutyl)pyridine-4-carboxamide is currently unknown. The compound’s mechanism of action and its specific targets are still under investigation .
Mode of Action
It is known that many pyridine carboxamide derivatives have shown promising results in inhibiting the growth of various pathogens .
Biochemical Pathways
The biochemical pathways affected by This compound It is known that pyridine carboxamide derivatives can have a significant impact on various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its efficacy .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system where the compound is active .
Propriétés
IUPAC Name |
N-(2-hydroxycyclobutyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-9-2-1-8(9)12-10(14)7-3-5-11-6-4-7/h3-6,8-9,13H,1-2H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIHKQSPGHSNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(benzylthio)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2715880.png)
![(NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine](/img/structure/B2715882.png)
![6-[3,3-Bis(trifluoromethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2715883.png)


![N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2715889.png)
![3-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2715892.png)
![6-butyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2715893.png)

![1-[2-(Dimethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]prop-2-en-1-one](/img/structure/B2715896.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2715901.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2715903.png)
